REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[CH3:20][O:21][C:22]1[CH:35]=[CH:34][C:25]([O:26][C:27]2[CH:33]=[CH:32][CH:31]=[CH:30][C:28]=2[NH2:29])=[CH:24][CH:23]=1.[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-:19])=[O:18])=[CH:5][CH:4]=1.[CH3:20][O:21][C:22]1[CH:35]=[CH:34][C:25]([O:26][C:27]2[CH:33]=[CH:32][CH:31]=[CH:30][C:28]=2[NH:29][C:6]([NH:36][C:37]2[S:38][CH:39]=[CH:40][N:41]=2)=[O:9])=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC2=C(N)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC2=C(N)C=CC=C2)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
COC1=CC=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
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product
|
Smiles
|
COC1=CC=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |